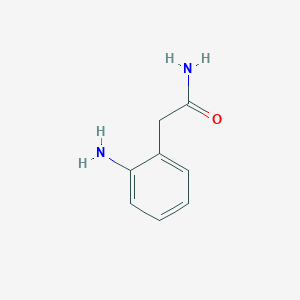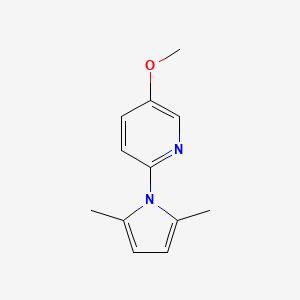
2-(2,5-dimetil-1H-pirrol-1-il)-5-metoxipirina
Descripción general
Descripción
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a heterocyclic compound that features both pyrrole and pyridine rings in its structure
Aplicaciones Científicas De Investigación
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.
Result of Action
Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions are crucial as they can affect the synthesis of fatty acids and nucleotides, respectively. The compound’s binding to these enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from performing their catalytic functions.
Cellular Effects
The effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine on various cell types and cellular processes are profound. In Chinese hamster ovary (CHO) cells, the compound has been observed to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . Additionally, it suppresses cell growth and galactosylation of monoclonal antibodies, which are critical quality attributes for therapeutic antibodies. These effects suggest that the compound influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of enoyl ACP reductase and DHFR involves hydrogen bonding interactions at the enzyme’s active site . These interactions disrupt the normal function of the enzymes, leading to a decrease in fatty acid and nucleotide synthesis. Additionally, the compound’s structure allows it to fit into the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine over time are important factors in its biochemical applications. In laboratory settings, the compound has been shown to maintain its stability under various conditions, allowing for prolonged studies on its effects . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the compound’s stability and degradation during experiments.
Dosage Effects in Animal Models
The effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including cell death and tissue damage. These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of enoyl ACP reductase affects fatty acid synthesis, while its interaction with DHFR influences nucleotide synthesis. These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation.
Subcellular Localization
The subcellular localization of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules. This localization is essential for its biochemical activity, as it allows the compound to exert its effects on cellular processes at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine typically involves the condensation of 2,5-dimethylpyrrole with a suitable pyridine derivative. One common method is the Paal-Knorr synthesis, where 2,5-dimethylfuran undergoes an acid-catalyzed ring-opening reaction to form 2,5-hexanedione, which then reacts with an amine to form the pyrrole ring . The reaction conditions often involve heating at moderate temperatures and the use of catalysts such as iron(III) chloride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)12-7-6-11(15-3)8-13-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDYEQBNDREKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351896 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638352-78-0 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

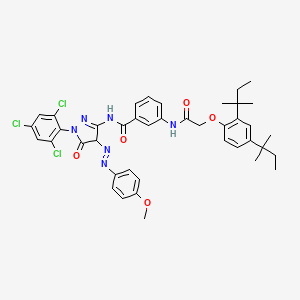
![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
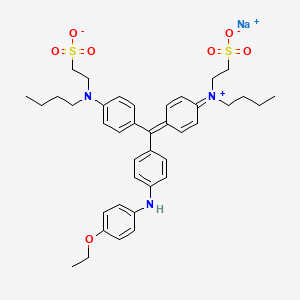
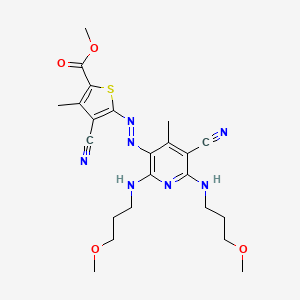

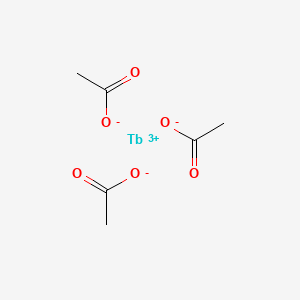
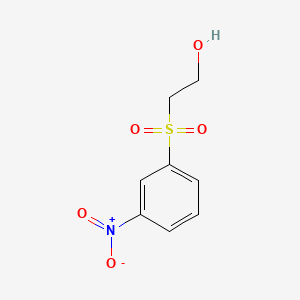


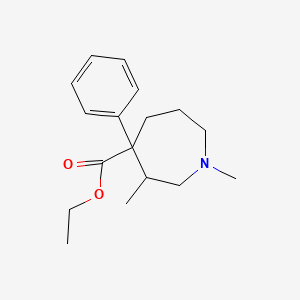
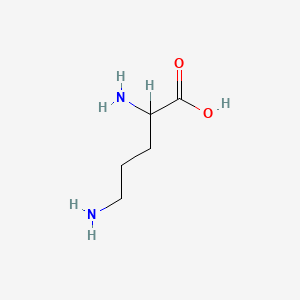
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
